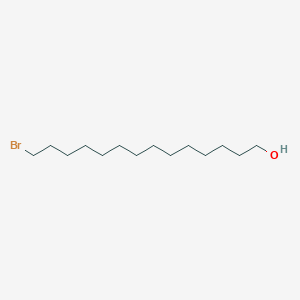

14-Bromo-1-tetradecanol

Overview

Description

14-Bromo-1-tetradecanol is a useful research compound. Its molecular formula is C14H29BrO and its molecular weight is 293.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It has been suggested that the compound may interact with its targets via lipophilic cations .

Biochemical Pathways

It is known that the regulation of metabolic pathways is a complex process that involves the control of metabolites flux to ensure that the output of the pathways meets biological demand .

Pharmacokinetics

Its molecular weight of 29329 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Biological Activity

14-Bromo-1-tetradecanol is a halogenated fatty alcohol with the molecular formula and a CAS number of 72995-94-9. This compound has garnered attention due to its potential biological activities, particularly in the fields of surfactant synthesis and neuronal growth stimulation. This article reviews the biological activity of this compound, focusing on its properties, applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 293.28 g/mol |

| Density | 1.084 g/cm³ |

| Melting Point | 42-43 °C |

| Boiling Point | 353.6 °C |

| Flash Point | 131.1 °C |

| pKa | 15.20 |

This compound exhibits good surface activity, making it suitable as a raw material for synthetic surfactants . Its unique structure allows it to interact effectively with biological membranes and other surfaces.

Surfactant Properties

As a surfactant, this compound demonstrates significant surface-active properties. It can reduce surface tension in aqueous solutions, which is critical for applications in cosmetics and pharmaceuticals. The compound's ability to form stable emulsions enhances its utility in various formulations, including creams and lotions .

Neuronal Growth Stimulation

Recent studies suggest that this compound can be used to synthesize cyclohexenoic long-chain fatty alcohols, which have implications as neuronal growth stimulators. This property is particularly relevant for neurobiology and regenerative medicine, where promoting neuronal growth is essential for recovery from injuries or neurodegenerative diseases .

Study on Self-Assembled Monolayers (SAMs)

In a study investigating the self-assembly of alkanethiols on gold surfaces, researchers explored the wettability and structural properties of SAMs formed from various compounds, including this compound. The findings indicated that the compound could influence the hydrophilicity of surfaces, which has implications for biosensor development and surface modification technologies .

Cosmetic Applications

Research published in "Kirk-Othmer Chemical Technology of Cosmetics" highlights the role of halogenated fatty alcohols like this compound in cosmetic formulations. The compound's surfactant properties contribute to improved skin feel and product stability, making it a valuable ingredient in personal care products .

Safety and Handling

This compound is classified as irritating to the eyes, respiratory system, and skin. Appropriate safety measures should be taken when handling this compound, including wearing protective clothing and eye protection .

Scientific Research Applications

Synthesis of 14-Bromo-1-tetradecanol

The synthesis of this compound typically involves the bromination of tetradecanol using hydrobromic acid under controlled conditions. A notable method is microwave-assisted synthesis, which enhances yield and selectivity. For example, in a study, this compound was synthesized alongside other bromoalkanols with yields ranging from 40.9% to 78.7% .

| Synthesis Method | Yield (%) | Selectivity (%) |

|---|---|---|

| Microwave-assisted | 53.5 | 95.2 |

| Conventional bromination | Varies | Varies |

Applications in Organic Chemistry

Chiral Labeling Reagents : this compound is utilized as a chiral labeling reagent in the discrimination of enantiomers. Its ability to form stable derivatives with various substrates makes it valuable in stereochemical studies .

Synthesis of Derivatives : The compound serves as a precursor for synthesizing various functionalized alcohols and ethers. For instance, it has been used to produce methoxy-terminated derivatives, which are essential in creating self-assembled monolayers (SAMs) on gold surfaces for applications in nanotechnology .

Materials Science Applications

Self-Assembled Monolayers (SAMs) : The use of this compound in the formation of SAMs has been extensively studied. SAMs derived from this compound exhibit unique wettability and structural properties, making them suitable for applications in sensors and biosensors .

Hydrophilic Surface Modification : Research indicates that SAMs created with this compound can enhance the hydrophilicity of surfaces, which is crucial for applications in biomedical devices where biocompatibility is essential .

Case Study 1: Chiral Discrimination

A study demonstrated the effectiveness of this compound as a chiral labeling agent that significantly improved the resolution of enantiomers in chromatography, showcasing its applicability in pharmaceutical analysis .

Case Study 2: SAM Formation

In another research project, self-assembled monolayers formed from derivatives of this compound were analyzed for their electrochemical properties. The results indicated enhanced conductivity and stability, suggesting potential uses in electronic devices .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 14-Bromo-1-tetradecanol, and how can reaction progress be monitored?

A common method involves brominating 1-tetradecanol using hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) under reflux conditions. The reaction can be monitored via thin-layer chromatography (TLC) to track the consumption of starting material . For purification, column chromatography or recrystallization may be employed.

Q. What safety precautions are critical when handling this compound in laboratory settings?

While specific hazard data for this compound is limited, brominated alcohols generally require stringent safety measures:

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of vapors.

- Store in a cool, dry, well-ventilated area away from oxidizers .

Q. Which analytical techniques are suitable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): To confirm molecular structure (e.g., distinguishing between primary and secondary bromides).

- Gas Chromatography (GC): For purity assessment, particularly if the compound is used as a reference standard .

- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in acid-catalyzed bromination reactions?

Key variables to test include:

- Molar ratios: Adjusting HBr:1-tetradecanol ratios (e.g., 2:1 to 4:1) to favor complete conversion.

- Reaction temperature: Elevated temperatures (~140°C) may enhance reaction rates but risk side reactions (e.g., elimination).

- Catalyst choice: Substituting H₂SO₄ with milder acids (e.g., PTSA) to reduce decomposition .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points, solubility) of this compound?

Cross-validate data using:

- Multiple analytical methods: Combine NMR, GC-MS, and elemental analysis.

- Literature comparison: Differentiate between technical-grade (>90% purity) and high-purity (>98%) samples, which may exhibit variability .

Q. How does this compound function as an intermediate in multi-step organic syntheses?

The bromine atom serves as a leaving group, enabling nucleophilic substitution reactions. Applications include:

- Alkylation: Introducing tetradecyl chains into target molecules (e.g., surfactants).

- Cross-coupling: Suzuki-Miyaura reactions to construct carbon-carbon bonds in polymers .

Q. What are the stability considerations for this compound under long-term storage?

- Light sensitivity: Store in amber glass vials to prevent photodegradation.

- Moisture control: Use desiccants to avoid hydrolysis.

- Temperature: Stability testing at 4°C vs. room temperature can identify optimal storage conditions .

Q. Methodological and Ethical Considerations

Q. How should researchers design experiments to mitigate batch-to-batch variability in this compound synthesis?

- Standardize protocols: Document reaction parameters (e.g., stirring speed, heating rate).

- Quality control: Implement in-process checks (e.g., TLC at 1-hour intervals) .

Q. What ethical guidelines apply to the disposal of this compound waste?

- Neutralization: Treat residual brominated compounds with sodium bicarbonate before disposal.

- Regulatory compliance: Follow local hazardous waste regulations and collaborate with certified disposal agencies .

Q. How can computational modeling enhance the study of this compound's reactivity?

Properties

IUPAC Name |

14-bromotetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29BrO/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h16H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXZRJZWAYBBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCBr)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373759 | |

| Record name | 14-Bromo-1-tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72995-94-9 | |

| Record name | 14-Bromo-1-tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-Bromo-1-tetradecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.